2-Cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ferrocenylpropionic acid, also known as (2-carboxyethyl)ferrocene, is an organometallic compound composed of two metallocene rings (ferrocene) connected by a carbon chain. Its chemical formula is C13H12FeO2, and it appears as reddish-brown crystals. This compound is known for its thermal and chemical stability, making it a valuable material in various applications .
Vorbereitungsmethoden
3-Ferrocenylpropionic acid can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of lithium metallocene with ferrous chloride in a solvent such as toluene or ether.
Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but optimized for large-scale production. This involves careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Ferrocenylpropionic acid undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of different oxidation states of the ferrocene moiety.
Reduction: Reduction reactions can be performed using reducing agents, altering the oxidation state of the iron center.
Substitution: The compound can undergo substitution reactions, where functional groups on the ferrocene rings are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products depend on the type of reaction but can include various substituted ferrocenes and oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Ferrocenylpropionic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-ferrocenylpropionic acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involving electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
3-Ferrocenylpropionic acid can be compared with other ferrocene derivatives:
Eigenschaften
Molekularformel |
C13H14FeO2-6 |
---|---|
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
2-cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C8H9O2.C5H5.Fe/c1-6(8(9)10)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6H,1H3,(H,9,10);1-5H;/q-1;-5; |
InChI-Schlüssel |
XDUXKKNJCIPALW-UHFFFAOYSA-N |
Kanonische SMILES |
CC([C-]1C=CC=C1)C(=O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.